(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
Description
(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety linked to a piperidine ring, which is further connected to a triazole group. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-13-7-16-4-1-12(13)14(21)19-5-2-11(3-6-19)8-20-10-17-9-18-20/h1,4,7,9-11H,2-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSSHMFXXWMHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=N2)C(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyridine derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The triazole group is then incorporated using click chemistry, a widely used method for forming triazoles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to minimize side reactions and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, (3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
Trimethoxyphenylsilane: Employed in the synthesis of organosilicon compounds and as a precursor for various functional materials.
Uniqueness
(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
